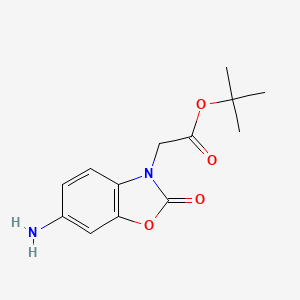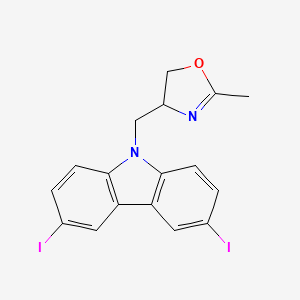![molecular formula C15H15N3 B13641062 4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine CAS No. 99206-52-7](/img/structure/B13641062.png)
4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine is an organic compound that features a benzimidazole ring fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine typically involves the reaction of benzimidazole derivatives with benzylamine under specific conditions. One common method includes the use of benzimidazole-2-carboxylic acid, which is first converted to its methyl derivative. This intermediate is then reacted with benzylamine in the presence of a suitable catalyst and solvent to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms. This compound can also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the benzylamine group.
2-Methyl-1H-benzimidazole: Another benzimidazole derivative with a different substitution pattern.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring with an aldehyde group instead of an amine.
Uniqueness
4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
99206-52-7 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
4-[(1-methylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-18-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10,16H2,1H3 |
Clave InChI |
NBOBTXVNXCDUMM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)



![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)

